Bromo(dicyclohexyl)phosphane
Description
Bromo(dicyclohexyl)phosphane is a tertiary phosphine ligand characterized by a phosphorus atom bonded to two cyclohexyl groups and one bromine atom. This compound is notable for its steric bulk and electronic properties, which make it valuable in organometallic chemistry and catalysis.
Properties
CAS No. |
100384-03-0 |
|---|---|
Molecular Formula |
C12H22BrP |
Molecular Weight |
277.18 g/mol |
IUPAC Name |
bromo(dicyclohexyl)phosphane |
InChI |
InChI=1S/C12H22BrP/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 |
InChI Key |
SCUJZKWBTRNTDD-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)P(C2CCCCC2)Br |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)Br |
Synonyms |
Dicyclohexylphosphinbromid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Phosphane Compounds
Steric and Electronic Properties
Phosphane ligands are often evaluated based on their cone angles (a measure of steric bulk) and electronic donor/acceptor capabilities.
*Estimated based on analogous dicyclohexylphosphane derivatives .
- Steric Effects : this compound exhibits a cone angle (~164°) comparable to other bulky ligands like SPhos, making it suitable for stabilizing low-coordination metal centers. In contrast, triphenylphosphane (145°) is less bulky, often leading to faster ligand substitution rates .
- Electronic Effects: The bromine substituent introduces a mild electron-withdrawing effect, unlike electron-donating groups (e.g., methoxy in SPhos or dimethylamino in ’s ligand). This property may reduce electron density at the metal center, influencing catalytic activity .
Anticancer Activity (Inferred from Structural Analogs)
Gold(I) phosphane complexes, such as those in , demonstrate cytotoxicity dependent on ligand hydrophobicity and steric effects.
Binding Interactions with Biomolecules
Phosphane ligands in gold complexes exhibit strong binding to plasma proteins (e.g., BSA, Ksv ~10⁴ M⁻¹) and weak DNA interactions (Ksv ~10³ M⁻¹) ().
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